Spectroscopic data for (2-fluoro-5-methoxypyridin-4-yl)methanol
Spectroscopic data for (2-fluoro-5-methoxypyridin-4-yl)methanol
An In-depth Technical Guide to the Predicted Spectroscopic Data of (2-fluoro-5-methoxypyridin-4-yl)methanol
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for (2-fluoro-5-methoxypyridin-4-yl)methanol (CAS: 1227573-98-9). In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with data from analogous structures, to forecast the compound's spectral characteristics. Detailed, generalized experimental protocols for acquiring such data are provided to guide researchers in the empirical verification of these predictions. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's structural features for their work.
Introduction and Molecular Structure
(2-fluoro-5-methoxypyridin-4-yl)methanol is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structural elucidation is paramount for understanding its reactivity, and spectroscopic analysis is the cornerstone of this process. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, MS, and IR spectra.
Chemical Properties:
-
IUPAC Name: (2-fluoro-5-methoxypyridin-4-yl)methanol
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Molecular Formula: C₇H₈FNO₂
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Molecular Weight: 157.14 g/mol [1]
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CAS Number: 1227573-98-9[1]
Caption: Molecular structure of (2-fluoro-5-methoxypyridin-4-yl)methanol with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For (2-fluoro-5-methoxypyridin-4-yl)methanol, both ¹H and ¹³C NMR will be crucial for structural confirmation, with particular attention to the couplings involving the fluorine atom.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons, the methylene protons, and the methoxy protons. The hydroxyl proton signal may also be visible, though its position is highly variable.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom # | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|---|
| H-6 | Pyridine H | ~8.0 | s | - | 1H |
| H-3 | Pyridine H | ~7.1 | d | ⁴JH-F ≈ 1-2 | 1H |
| H-7 | -CH ₂OH | ~4.7 | s | - | 2H |
| H-8 | -OCH ₃ | ~3.9 | s | - | 3H |
| H-9 | -OH | Variable (2-5) | br s | - | 1H |
Causality Behind Predictions:
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H-6: This proton is ortho to the ring nitrogen, which is strongly electron-withdrawing, leading to a significant downfield shift, similar to the α-protons in pyridine which resonate around 8.6 ppm[2]. The meta methoxy group provides some shielding, bringing the predicted value to ~8.0 ppm. It appears as a singlet due to the lack of adjacent protons.
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H-3: This proton is meta to the nitrogen but ortho to the electron-withdrawing fluorine atom. It is also ortho to the C-4 substituent. A small four-bond coupling (⁴JH-F) to the fluorine atom is expected, resulting in a doublet[3].
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H-7 (-CH₂OH): These benzylic protons are adjacent to an aromatic ring and an oxygen atom, placing their predicted chemical shift around 4.7 ppm. In a non-protic solvent like CDCl₃, coupling to the hydroxyl proton is often not observed, resulting in a singlet.
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H-8 (-OCH₃): The methoxy protons are expected to appear as a sharp singlet in the typical region for such groups.
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H-9 (-OH): The chemical shift of the hydroxyl proton is dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals. The carbon atoms of the pyridine ring will exhibit splitting due to coupling with the fluorine atom, which is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom # | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| C-2 | C -F | ~158 | d | ¹JC-F ≈ 230-250 |
| C-5 | C -OCH₃ | ~152 | d | ³JC-F ≈ 10-15 |
| C-6 | C -H | ~145 | d | ³JC-F ≈ 4-6 |
| C-4 | C -CH₂OH | ~135 | d | ³JC-F ≈ 5-10 |
| C-3 | C -H | ~110 | d | ²JC-F ≈ 20-30 |
| C-7 | -C H₂OH | ~60 | s | - |
| C-8 | -OC H₃ | ~56 | s | - |
Causality Behind Predictions:
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Chemical Shifts: The chemical shifts are predicted based on additive rules for substituted pyridines[4][5]. The carbons directly attached to electronegative atoms (F, O, N) are shifted significantly downfield.
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C-F Coupling Constants: The magnitude of the C-F coupling constant is dependent on the number of bonds separating the two nuclei[6].
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¹JC-F (C-2): A large one-bond coupling is expected for the carbon directly attached to the fluorine atom[7].
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²JC-F (C-3): A moderate two-bond coupling is anticipated.
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³JC-F and ⁴JC-F: Smaller three- and four-bond couplings are expected for the other ring carbons, with the magnitude generally decreasing with distance[3].
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Experimental Protocol: NMR Spectroscopy
Caption: Generalized workflow for NMR data acquisition and processing.
Detailed Steps:
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Sample Preparation: Dissolve 5-10 mg of (2-fluoro-5-methoxypyridin-4-yl)methanol in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean 5 mm NMR tube[8].
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Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity[9].
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¹H NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds is typically sufficient. Accumulate 8 to 16 scans to ensure a good signal-to-noise ratio[9].
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¹³C NMR Acquisition: Acquire the spectrum using a standard one-pulse sequence with broadband proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good spectrum, especially for non-protonated carbons[10][11].
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Perform phase and baseline corrections. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm[12].
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides information on the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation[13][14].
Table 3: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment | Comments |
|---|---|---|
| 157 | [C₇H₈FNO₂]⁺• | Molecular Ion (M⁺•) |
| 142 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 126 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 127 | [M - CH₂O]⁺• | Loss of formaldehyde from the methoxy and methylene groups |
| 126 | [M - CH₂OH]⁺ | α-cleavage, loss of the hydroxymethyl radical |
| 91 | [C₅H₄FN]⁺• | A common fragment for substituted pyridines |
Causality Behind Predictions:
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Molecular Ion: The peak at m/z 157 corresponds to the exact molecular weight of the compound.
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Fragmentation: The proposed fragmentation pathways are based on established patterns for similar functional groups. Benzyl alcohols commonly undergo α-cleavage to lose the -CH₂OH group[15]. Aromatic ethers can lose the alkyl group (methyl radical) or the entire alkoxy group. The pyridine ring itself is relatively stable but can undergo complex rearrangements and fragmentations[16][17].
Experimental Protocol: Mass Spectrometry
Caption: Generalized workflow for Electron Ionization Mass Spectrometry.
Detailed Steps:
-
Sample Introduction: Introduce a small quantity of the solid sample into the ion source via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) inlet[18][19].
-
Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a molecular ion (M⁺•) and inducing fragmentation[13].
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio[20].
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[21].
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3200 - 3600 | O-H stretch | Alcohol | Strong, Broad |
| 3010 - 3100 | C-H stretch | Aromatic (Pyridine) | Medium |
| 2850 - 3000 | C-H stretch | Aliphatic (-CH₂, -CH₃) | Medium |
| 1580 - 1610 | C=C / C=N stretch | Aromatic Ring | Medium-Strong |
| 1450 - 1500 | C=C / C=N stretch | Aromatic Ring | Medium-Strong |
| 1200 - 1300 | C-O stretch | Aryl Ether | Strong |
| 1000 - 1200 | C-F stretch | Aryl Fluoride | Strong |
| 1050 - 1260 | C-O stretch | Primary Alcohol | Strong |
Causality Behind Predictions:
-
The predicted frequencies are based on well-established correlation tables for organic functional groups[22].
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O-H Stretch: The hydroxyl group will produce a characteristic broad and strong absorption due to hydrogen bonding[1].
-
C-H Stretches: Aromatic C-H stretches appear at slightly higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H stretches (<3000 cm⁻¹)[23].
-
Aromatic Ring Stretches: The pyridine ring will exhibit several characteristic C=C and C=N stretching vibrations in the 1400-1610 cm⁻¹ region[24][25].
-
C-O and C-F Stretches: Strong absorptions are expected in the fingerprint region for the C-O bonds of the alcohol and ether, and for the C-F bond[1][23].
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
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